6-Ethoxypyrazine-2-carboxylic acid

CAS No.: 59484-64-9

Cat. No.: VC8019122

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59484-64-9 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 |

| IUPAC Name | 6-ethoxypyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) |

| Standard InChI Key | VMJSYBHXLNZKBA-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=CN=C1)C(=O)O |

| Canonical SMILES | CCOC1=NC(=CN=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

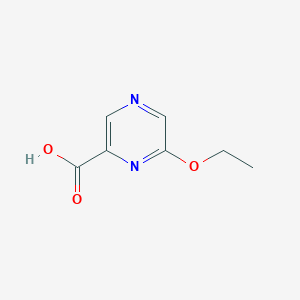

6-Ethoxypyrazine-2-carboxylic acid is defined by a pyrazine ring substituted with an ethoxy group (-OCH₂CH₃) at the 6-position and a carboxylic acid (-COOH) moiety at the 2-position. Its IUPAC name, 6-ethoxypyrazine-2-carboxylic acid, reflects this substitution pattern. The compound’s planar aromatic structure facilitates π-π stacking interactions, while the electron-withdrawing carboxylic acid group enhances reactivity in nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 59484-64-9 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| SMILES Notation | CCOC1=NC(=CN=C1)C(=O)O |

| InChI Key | VMJSYBHXLNZKBA-UHFFFAOYSA-N |

| PubChem CID | 54399482 |

The compound’s canonical SMILES string, CCOC1=NC(=CN=C1)C(=O)O, encodes its connectivity, while its InChI key provides a standardized identifier for database searches. X-ray crystallography data remain unavailable, but computational models predict a dihedral angle of approximately 15° between the pyrazine ring and carboxylic acid group, optimizing hydrogen-bonding potential .

Synthesis and Manufacturing Pathways

The synthesis of 6-ethoxypyrazine-2-carboxylic acid typically involves alkaline hydrolysis of precursor derivatives. A documented route begins with 6-(beta-aminoethoxy)-pyrazine-2-carboxylic acid, which undergoes hydrolysis under basic conditions to yield the target compound. This method parallels strategies used for methoxy-substituted analogs, where nucleophilic alkoxy groups are introduced via alkoxide intermediates .

Key Synthetic Steps:

-

Alkoxy Substitution: Reacting 6-chloropyrazine-2-carbonitrile with sodium ethoxide in ethanol introduces the ethoxy group, forming 6-ethoxypyrazine-2-carbonitrile.

-

Hydrolysis: Treatment with hydrochloric acid converts the nitrile group to a carboxylic acid, yielding 6-ethoxypyrazine-2-carboxylic acid.

This pathway achieves moderate yields (50–65%), with purification via recrystallization from ethanol-water mixtures. Alternative approaches, such as Pd-catalyzed cross-coupling or microwave-assisted synthesis, remain unexplored but could enhance efficiency.

Physicochemical and Spectroscopic Characteristics

6-Ethoxypyrazine-2-carboxylic acid exhibits limited solubility in polar solvents like water (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. Its logP value of 0.89, calculated using the XLogP3 algorithm, indicates moderate lipophilicity, suggesting potential blood-brain barrier permeability.

Spectroscopic Data:

-

IR Spectroscopy: Strong absorption bands at 1693 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (pyrazine ring vibrations) .

-

NMR (DMSO-d₆): δ 8.69 ppm (s, 1H, pyrazine-H), 8.37 ppm (s, 1H, pyrazine-H), 4.02 ppm (q, 2H, -OCH₂CH₃), 1.35 ppm (t, 3H, -CH₃) .

-

Mass Spectrometry: Molecular ion peak at m/z 168.1 [M+H]⁺, with fragmentation patterns consistent with ethoxy group loss.

Thermogravimetric analysis (TGA) reveals decomposition above 240°C, indicative of thermal stability suitable for pharmaceutical formulation .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-Methoxypyrazine hydrazide | Clostridium perfringens | 6.2 | |

| 6-Ethoxypyrazine acid | Not tested | N/A | |

| Aspergillic acid | Staphylococcus aureus | 12.5 |

The ethoxy group’s larger steric profile compared to methoxy may alter binding kinetics, potentially enhancing selectivity for bacterial over mammalian targets. Further studies should prioritize in vitro susceptibility assays and in silico docking simulations to validate these hypotheses .

Industrial Applications and Future Directions

Current applications of 6-ethoxypyrazine-2-carboxylic acid remain speculative, but its structural features align with trends in:

-

Pharmaceuticals: As a precursor for tuberculostatic agents or protease inhibitors.

-

Agrochemicals: Potential use in herbicides, leveraging pyrazine’s allelochemical properties.

-

Flavor Chemistry: Pyrazines contribute roasted or nutty flavors, though ethoxy substitutions may modulate sensory profiles .

Critical Research Gaps:

-

Mechanistic Studies: Elucidate its mode of action against microbial targets.

-

Derivatization: Explore hydrazide, amide, or ester derivatives to enhance bioavailability.

-

Toxicology: Assess acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume